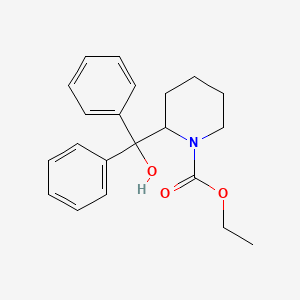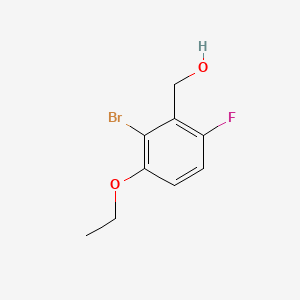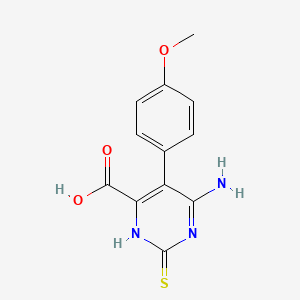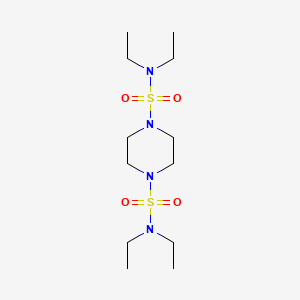
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide is a chemical compound with the molecular formula C12H28N2O4S2 It is known for its unique structure, which includes a piperazine ring substituted with four ethyl groups and two sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide typically involves the reaction of piperazine with ethylating agents and sulfonamide derivatives. One common method includes the following steps:
Ethylation of Piperazine: Piperazine is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form N,N,N,N-tetraethylpiperazine.
Sulfonation: The tetraethylpiperazine is then reacted with chlorosulfonic acid to introduce the sulfonamide groups, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The ethyl groups and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: A wide range of substituted piperazine derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and oxidative stress-related conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and leading to inhibition of enzymatic reactions. This mechanism is particularly relevant in its antimicrobial activity, where it can inhibit bacterial enzymes essential for survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N,N-Tetramethylpiperazine-1,4-disulfonamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylpiperazine-1-sulfonamide: Contains only one sulfonamide group.
N,N-Dimethylpiperazine-1,4-disulfonamide: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
N,N,N,N-Tetraethylpiperazine-1,4-disulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four ethyl groups and two sulfonamide groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness and utility in research and industry.
Eigenschaften
CAS-Nummer |
5433-30-7 |
|---|---|
Molekularformel |
C12H28N4O4S2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1-N,1-N,4-N,4-N-tetraethylpiperazine-1,4-disulfonamide |
InChI |
InChI=1S/C12H28N4O4S2/c1-5-13(6-2)21(17,18)15-9-11-16(12-10-15)22(19,20)14(7-3)8-4/h5-12H2,1-4H3 |
InChI-Schlüssel |
ZQSSDHYYVXUYHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


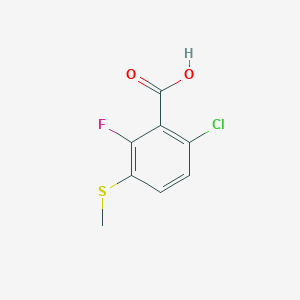



![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)

